5-chloro-8-quinolinyl 3-nitrobenzoate

Description

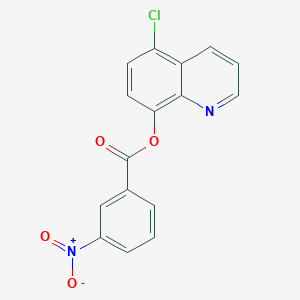

5-Chloro-8-quinolinyl 3-nitrobenzoate is an ester derivative combining 5-chloro-8-hydroxyquinoline (a halogenated quinoline) with 3-nitrobenzoic acid. The compound’s structure features a quinolinyl moiety substituted with chlorine at position 5 and an ester-linked 3-nitrobenzoate group at position 6.

Properties

IUPAC Name |

(5-chloroquinolin-8-yl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O4/c17-13-6-7-14(15-12(13)5-2-8-18-15)23-16(20)10-3-1-4-11(9-10)19(21)22/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLVVBKRUBVMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds such as 5-chloro-8-quinolinol have been shown to exhibit antimicrobial, antifungal, and antiamoebic activities.

Mode of Action

A related compound, cloquintocet-mexyl, is known to accelerate the herbicide detoxification process. This suggests that 5-chloro-8-quinolinyl 3-nitrobenzoate may interact with its targets to modulate their normal functioning, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and biological distinctions between 5-chloro-8-quinolinyl 3-nitrobenzoate and related compounds:

Key Findings:

Nitrobenzoate Positional Isomerism : The 3-nitrobenzoate group in the target compound distinguishes it from 2-nitrobenzoate (2NBA), which induces bioreporter activity in BRprox mutants. 3-Nitrobenzoate lacks this induction, suggesting structural specificity in biological systems .

Ester vs. Ether/Amide Linkages :

- Ester-based compounds (e.g., acrylate copolymers) hydrolyze to release HQ, exhibiting antibacterial activity. Hydrolysis rates depend on copolymer composition .

- Ether-linked analogs (e.g., piperidinyl ether hydrochloride) show higher stability but reduced bioactivity data .

- Amide derivatives (e.g., benzamide) prioritize hydrolytic stability over rapid bioactive release .

Antimicrobial Potential: Copolymers of 5-chloro-8-quinolinyl acrylate demonstrate dose-dependent antibacterial effects, with MICs indicating potency against both Gram-positive and Gram-negative bacteria. This supports the hypothesis that this compound may share similar mechanisms via HQ release .

Substituent Effects: The chlorine atom at position 5 of the quinolinyl ring enhances lipophilicity and antimicrobial activity, as seen in HQ derivatives. The 3-nitrobenzoate group may further modulate solubility and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.